molecular formula C18H20BrNOS B2568230 3-(2-Bromophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one CAS No. 1797309-61-5

3-(2-Bromophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one

Cat. No. B2568230
CAS RN: 1797309-61-5
M. Wt: 378.33
InChI Key: PWURXYHYABUSAY-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one, also known as 3-Bromomethcathinone, is a synthetic cathinone that belongs to the group of psychoactive substances. It is a designer drug that has been recently identified in illicit drug markets and has gained popularity due to its potent psychoactive effects. The chemical structure of 3-Bromomethcathinone is similar to other synthetic cathinones such as mephedrone and methcathinone.

Scientific Research Applications

1-Substituted Piperidines

This research focuses on the synthesis, pharmacological properties, and applications of derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, highlighting the chemical versatility of piperidine-based compounds, including those similar to 3-(2-Bromophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one (R. Vardanyan, 2018).

Ring-Opening and Cycloaddition Reactions of Thiophenes

Studies on 3-bromo-2,5-thiophene-1,1-dioxides with various nucleophiles demonstrate the complex reactions thiophene derivatives can undergo, which may relate to the reactivity of thiophene moieties in the compound of interest (S. Gronowitz, 1993).

Enaminone Hydrogen-bonding Patterns

Research on compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, which bear resemblance to the target compound in terms of bromophenyl and piperidinyl groups, sheds light on the importance of hydrogen bonding in determining molecular stability and reactivity (James L. Balderson et al., 2007).

Solvent Polarity Effects on Nucleophilic Substitution

This study explores the reaction kinetics of 2-bromo-5-nitrothiophene with piperidine, providing insights into how solvent polarity and hydrogen bond ability impact the reactivity of bromo-nitrothiophene compounds, which could be relevant for understanding the reactivity of 3-(2-Bromophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one (Ali Reza Harifi‐Mood et al., 2011).

Enantiomeric Resolution and Chiral Studies

Enantiomeric Resolution in Piperidine Derivatives

The enantiomeric resolution of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione and the understanding of chiral recognition mechanisms provide a foundation for exploring the stereochemistry of similar piperidine-based compounds, which could include 3-(2-Bromophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one (I. Ali et al., 2016).

Enantioselective Synthesis of Piperidines

This research outlines a bromoaminocyclization process for the enantioselective synthesis of piperidines, which can be applied to create 2-substituted and 3-substituted piperidines, highlighting potential synthetic routes for the enantioselective preparation of compounds like 3-(2-Bromophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one (Ling Zhou et al., 2013).

properties

IUPAC Name

3-(2-bromophenyl)-1-(4-thiophen-2-ylpiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNOS/c19-16-5-2-1-4-14(16)7-8-18(21)20-11-9-15(10-12-20)17-6-3-13-22-17/h1-6,13,15H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWURXYHYABUSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one

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